Enantioselective Advantage in 5-HT6 Receptor Binding Affinity
The (S)-configuration at the pyrrolidine C-2 position confers a significant enhancement in binding affinity for the human 5-HT6 serotonin receptor. A direct comparison within the pyrrolidinylindole class reveals that the (S)-enantiomer exhibits a Ki of 10 nM, while the corresponding (R)-enantiomer demonstrates a Ki of 0.400 nM under identical assay conditions [1]. This 25-fold difference in affinity is a critical performance gap, with the (S)-form displaying substantially weaker binding. This underscores that the (R)-enantiomer is the preferred scaffold for 5-HT6 affinity within this specific chemotype; however, the precise and quantifiable affinity for 7-((2S)Pyrrolidin-2-YL)indole remains to be empirically determined, highlighting a key evidence gap.
| Evidence Dimension | Binding Affinity (Ki) for Human 5-HT6 Receptor |
|---|---|
| Target Compound Data | Ki = 10 nM (for (S)-5b analog; data for 7-((2S)Pyrrolidin-2-YL)indole not yet reported) |
| Comparator Or Baseline | Ki = 0.400 nM for (R)-5b analog |
| Quantified Difference | 25-fold difference in affinity |
| Conditions | Radioligand binding assay using membranes from HEK-293 cells transfected with human 5-HT6 receptor at pH 7.4 and 2°C |
Why This Matters
The 25-fold difference in binding affinity driven by stereochemistry demonstrates that the (S)-enantiomer is not simply a weaker version of the (R)-form but a distinct molecular entity with a different pharmacological profile, which is critical for target selectivity and SAR interpretation.
- [1] BindingDB. BDBM34146 (pyrrolidinylindole, (S)-5b) and BDBM34145 (pyrrolidinylindole, (R)-5b). View Source
